molecular formula C9H16ClNO2 B1604260 Methyl quinuclidine-3-carboxylate hydrochloride CAS No. 54954-73-3

Methyl quinuclidine-3-carboxylate hydrochloride

Cat. No.: B1604260
CAS No.: 54954-73-3
M. Wt: 205.68 g/mol
InChI Key: NDTQASSGEAZYOT-UHFFFAOYSA-N
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Description

Methyl quinuclidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by other names such as METHYL 3-QUINUCLIDINECARBOXYLATE HYDROCHLORIDE . The molecular weight of this compound is 205.68 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H . The Canonical SMILES representation is COC(=O)C1CN2CCC1CC2.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.68 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are 205.0869564 g/mol . The topological polar surface area is 29.5 Ų , and it has 13 heavy atoms .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Precursor to Novel Muscarinic Ligands : Methyl quinuclidine-3-carboxylate hydrochloride serves as a precursor in the synthesis of muscarinic ligands. Novel ligands synthesized from quinuclidine-3-carboxylic esters with various substituents show potential in targeting muscarinic receptors, which are significant in treating various neurological and pulmonary conditions (Snow et al., 1991).

  • Role in Muscarinic Agonists Synthesis : The compound is used to replace the ester group in quinuclidine derivatives, leading to the synthesis of muscarinic agonists. These agonists vary in efficacy and are significant for their potential in selectively targeting central and peripheral actions (Bromidge et al., 1992).

  • Antimalarial Activity Studies : It forms the basis for the synthesis of novel quinuclidine derivatives with potential antimalarial activity. Such studies are essential in exploring new therapeutic agents against malaria, particularly against chloroquine-sensitive strains (Rupanjali Sharma et al., 2016).

Chemical Synthesis and Analysis

  • Intermediate in Novel Heterocyclic Compounds : The compound is an intermediate in the synthesis of various heterocyclic compounds. These synthesized compounds hold potential in diverse chemical applications, ranging from pharmacology to material sciences (Wilhelm Renters et al., 1967).

  • Structural and Stereochemical Investigations : this compound aids in the exploration of stereochemistry in benzoquinuclidines. Understanding stereochemistry is crucial in drug design and synthesis of pharmacologically active compounds (Yanina et al., 1972).

  • Mass Spectrometry Applications : Its derivatives are studied using mass spectrometry for structural and stereochemical investigations. This is pivotal in identifying and characterizing new chemical entities (Ermakov et al., 1972).

  • Electrochemical Oxidation of C–H Bonds : Its use in electrochemical oxidation of unactivated C–H bonds showcases its potential in organic synthesis processes. This method demonstrates broad scope and functional group compatibility, essential for various chemical syntheses (Kawamata et al., 2017).

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTQASSGEAZYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641040
Record name Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54954-73-3
Record name Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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